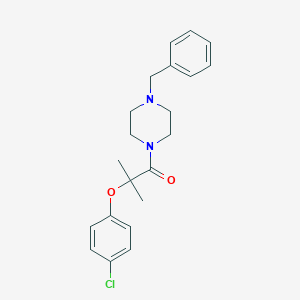
1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one, also known as BTCP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the early 1980s and has since been studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one involves its ability to inhibit the reuptake of dopamine, serotonin, and norepinephrine. By blocking the transporters that are responsible for removing these neurotransmitters from the synaptic cleft, 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one can increase their concentration and prolong their effects. This leads to an increase in the activity of the corresponding neural circuits, which can have various effects depending on the specific brain regions involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one are complex and depend on the dose, route of administration, and individual variability. In general, 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has been shown to increase locomotor activity and induce stereotypic behaviors in rodents, which suggests that it has psychostimulant properties. It has also been shown to increase the release of dopamine and other neurotransmitters in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. These effects are thought to underlie the reinforcing properties of 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one and its potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has several advantages as a research tool, including its high potency and selectivity for dopamine transporters. This makes it a useful tool for studying the role of dopamine in various behavioral and physiological processes. However, 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one also has several limitations, including its potential for abuse and toxicity. It is important to use appropriate safety measures when handling 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one and to follow ethical guidelines for animal research.
Orientations Futures
There are several future directions for research on 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one, including its potential use as a therapeutic agent for various psychiatric disorders. For example, 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has been shown to have antidepressant-like effects in animal models of depression, which suggests that it may be a useful adjunct to existing treatments. Additionally, 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one may have potential for use in drug discovery, as it can serve as a lead compound for the development of novel dopamine reuptake inhibitors. Further research is needed to explore these and other potential applications of 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one.
Méthodes De Synthèse
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one involves the reaction of 4-chlorophenol and 1-benzylpiperazine in the presence of a base to form 1-(4-chlorophenoxy)-4-benzylpiperazine. This compound is then reacted with 2-methyl-2-bromo-1-propanol to form 1-(4-benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one. The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to act as a dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in reward and motivation, and its dysregulation has been implicated in various psychiatric disorders such as addiction, depression, and schizophrenia. 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has also been shown to have affinity for serotonin and norepinephrine transporters, which suggests that it may have broader effects on neurotransmitter systems.
Propriétés
Nom du produit |
1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one |
|---|---|
Formule moléculaire |
C21H25ClN2O2 |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
1-(4-benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one |
InChI |
InChI=1S/C21H25ClN2O2/c1-21(2,26-19-10-8-18(22)9-11-19)20(25)24-14-12-23(13-15-24)16-17-6-4-3-5-7-17/h3-11H,12-16H2,1-2H3 |
Clé InChI |
BOACPLCCPSWOAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N1CCN(CC1)CC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
SMILES canonique |
CC(C)(C(=O)N1CCN(CC1)CC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B240779.png)
![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)
